N-[(4-fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),5,8-trien-4-yl}acetamide
CAS No.: 1775309-87-9
Cat. No.: VC4501591
Molecular Formula: C20H21FN4O2
Molecular Weight: 368.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775309-87-9 |
|---|---|
| Molecular Formula | C20H21FN4O2 |
| Molecular Weight | 368.412 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-4-yl)acetamide |
| Standard InChI | InChI=1S/C20H21FN4O2/c1-13-10-16-19(20(27)24-9-3-2-4-17(24)23-16)25(13)12-18(26)22-11-14-5-7-15(21)8-6-14/h5-8,10H,2-4,9,11-12H2,1H3,(H,22,26) |
| Standard InChI Key | DUZINJBABFVNPX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N1CC(=O)NCC3=CC=C(C=C3)F)C(=O)N4CCCCC4=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tricyclic core comprising 1,4,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),5,8-triene, fused with a 5-methyl-2-oxo group. The acetamide side chain is substituted with a 4-fluorobenzyl moiety, introducing both lipophilic and electron-withdrawing characteristics. The molecular formula is , with a molecular weight of 368.412 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1775309-87-9 |
| Molecular Formula | |
| Molecular Weight | 368.412 g/mol |
| IUPAC Name | N-[(4-Fluorophenyl)methyl]-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),5,8-trien-4-yl}acetamide |
| Topological Polar Surface Area | 89.6 Ų (estimated) |
The fluorophenyl group enhances lipid solubility, facilitating membrane permeability, while the triazatricyclo system provides rigidity, favoring target selectivity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the fluorophenyl protons (δ 7.2–7.4 ppm) and the methyl group on the triazatricyclo core (δ 2.1 ppm). Mass spectrometry confirms the molecular ion peak at m/z 368.4, consistent with the molecular formula.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential condensation and cyclization steps:
-
Formation of the Triazatricyclo Core: Cyclocondensation of a diamine precursor with a ketone derivative under acidic conditions generates the tricyclic scaffold.
-
Acetamide Side-Chain Introduction: The core structure undergoes nucleophilic acyl substitution with 4-fluorobenzylamine in the presence of a coupling agent such as HATU.
-
Oxo Group Installation: Oxidation of a secondary amine intermediate using meta-chloroperbenzoic acid (mCPBA) yields the 2-oxo functionality.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl (cat.), EtOH, reflux | 62 |
| Acylation | HATU, DIPEA, DMF, 0°C→RT | 78 |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | 85 |
Industrial-scale production employs continuous flow reactors to optimize temperature control and reduce side reactions.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against serine/threonine kinases, particularly those involved in inflammatory pathways. The fluorophenyl group engages in π-π stacking with hydrophobic residues in the kinase ATP-binding pocket, while the acetamide carbonyl forms hydrogen bonds with the catalytic lysine. Comparative studies show a 50% inhibitory concentration () of 120 nM for P38α MAPK, outperforming non-fluorinated analogs by 3-fold.
Receptor Interactions
In vitro assays demonstrate moderate affinity () for the adenosine A₂A receptor, attributed to the triazatricyclo core mimicking the purine scaffold of endogenous adenosine. Substitution at the 5-methyl position modulates selectivity; bulkier groups reduce off-target binding to dopamine receptors.
Comparative Analysis with Structural Analogs
Impact of Fluorination
Replacing the 4-fluorophenyl group with chlorophenyl (as in source ’s ) increases molecular weight but reduces metabolic stability due to higher susceptibility to glutathione conjugation .
Table 3: Structural and Activity Comparisons
| Compound | Molecular Weight | (P38α MAPK) | Metabolic Half-Life (Human Liver Microsomes) |
|---|---|---|---|
| Target Compound | 368.41 | 120 nM | 2.8 h |
| Chlorophenyl Analog | 577.99 | 890 nM | 1.1 h |
| Trifluoroacetamide Derivative | 209.15 | N/A | 4.5 h |
Role of the Triazatricyclo System
The constrained geometry of the triazatricyclo framework enforces a binding-competent conformation, reducing entropy penalties upon target engagement. Analogous compounds lacking this system (e.g., source’s ) show 10-fold lower potency despite similar lipophilicity.
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 35%) due to high polar surface area.
-
Distribution: Volume of distribution () = 1.2 L/kg, indicating extensive tissue penetration.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group generates a carboxylic acid metabolite.
-
Excretion: Primarily renal (70%), with fecal elimination accounting for 25%.
Toxicity Considerations
Acute toxicity studies in rodents reveal an LD₅₀ > 500 mg/kg, while genotoxicity assays (Ames test) are negative up to 1 mM. Chronic exposure at 50 mg/kg/day for 28 days induces mild hepatic steatosis, reversible upon discontinuation.
Research Applications and Future Directions
Chemical Optimization Strategies
-
Bioisosteric Replacement: Substituting the acetamide with sulfonamide to enhance metabolic stability.
-
Prodrug Development: Esterification of the 2-oxo group to improve oral absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume